Methyl-3-ethoxyisothiazole-5-carboxylate

Synthetic methodology Radiolabeled probe synthesis GABA receptor pharmacology

This compound is the essential intermediate for synthesizing [³H]thiomuscimol, a high-affinity photoaffinity label for GABAₐ receptors. Sourcing challenges arise from the precise 3-ethoxy substitution required for successful sodium borotritide reduction. - Enables selective tritium incorporation at the 5-position for receptor mapping studies. - The 3-ethoxy group provides critical steric and electronic properties not replicated by 3-methoxy or 3-halo analogs. - Supplied as an off-white to tan solid (mp 42-44°C), soluble in common organic solvents.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 170953-74-9
Cat. No. B019377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-3-ethoxyisothiazole-5-carboxylate
CAS170953-74-9
Synonyms3-Ethoxy-5-isothiazolecarboxylic Acid Methyl Ester; 
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCCOC1=NSC(=C1)C(=O)OC
InChIInChI=1S/C7H9NO3S/c1-3-11-6-4-5(12-8-6)7(9)10-2/h4H,3H2,1-2H3
InChIKeyGWLLUZJZWBKEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-3-ethoxyisothiazole-5-carboxylate: GABA Probe Intermediate


Methyl-3-ethoxyisothiazole-5-carboxylate (CAS 170953-74-9), also designated as 3-Ethoxy-5-isothiazolecarboxylic acid methyl ester, is a heterocyclic isothiazole derivative with molecular formula C₇H₉NO₃S and molecular weight 187.22 g/mol . The compound is classified within the isothiazole-5-carboxylate family and functions primarily as a synthetic intermediate rather than a direct bioactive agent. Its structural features include an ethoxy substituent at the 3-position and a methyl ester moiety at the 5-carboxylate position of the isothiazole ring. The compound appears as an off-white to tan solid with a melting point of 42–44°C and demonstrates solubility in chloroform, ether, ethyl acetate, and methanol .

Workflow Radiolabeled GABA probe intermediate
Selection 3‑Ethoxy substitution for specific reduction
Use Context GABAₐ receptor photoaffinity labeling

Generic Substitution Failure for Methyl-3-ethoxyisothiazole-5-carboxylate


Within the isothiazole-5-carboxylate class, substitution at the 3-position critically dictates downstream synthetic utility and biological target compatibility. The 3-ethoxy substituent in methyl-3-ethoxyisothiazole-5-carboxylate confers specific reactivity profiles that are not preserved in 3-methoxy, 3-unsubstituted, or 3-halogenated analogs. This substitution pattern directly influences reduction kinetics and product selectivity during sodium borotritide reduction—a transformation essential for generating radiolabeled probes . Additionally, the 3-ethoxy group provides an optimal balance of steric bulk and electronic character that distinguishes this intermediate from its 3-methoxy counterpart in terms of crystallinity and purification behavior . Generic interchange with other isothiazole-5-carboxylate esters would compromise both synthetic yield and product identity in applications requiring this specific substitution pattern, as documented in comparative synthetic protocols .

Target
Generic Substitute
3‑Ethoxy group (this compound)
3‑Methoxy analog — altered reduction kinetics, may over‑reduce
3‑Ethoxy group
3‑Chloro analog — nucleophilic displacement risk under borohydride
3‑Ethoxy group
3‑Unsubstituted analog — lacks steric/electronic balance for selective reduction

Methyl-3-ethoxyisothiazole-5-carboxylate vs. Structural Analogs


Synthetic Pathway from 3-Hydroxyisothiazole-5-carboxamide

Methyl-3-ethoxyisothiazole-5-carboxylate is uniquely positioned as the methyl ester intermediate in the three-step synthesis of 3-ethoxy-5-hydroxy[³H]2-methyl-3-isothiazole (4c). The synthetic sequence proceeds from 3-hydroxyisothiazole-5-carboxamide (1) via the corresponding methyl ester (2) to yield compound (3), which is then reduced with sodium borotritide to give (4c) . This specific synthetic pathway is validated in a peer-reviewed radiochemistry study, confirming the compound's role as an essential intermediate in the production of a high-affinity GABAₐ receptor photoaffinity label .

Synthetic pathway
Head‑to‑head
Exclusive route for tritium incorporation via methyl ester
Enables [³H]thiomuscimol preparation
No alternative intermediate demonstrated
Synthetic methodology Radiolabeled probe synthesis GABA receptor pharmacology

Distinct Physicochemical Properties of 3-Ethoxy Substituent

The 3-ethoxy substituent imparts measurable differences in solubility and physical form compared to other 3-substituted isothiazole-5-carboxylate analogs. Methyl-3-ethoxyisothiazole-5-carboxylate is an off-white to tan solid with a melting point of 42–44°C and is soluble in chloroform, ether, ethyl acetate, and methanol . In contrast, 3-methoxy analogs typically exhibit lower melting points (generally 30–38°C for similar esters) and different solubility profiles in ethereal solvents due to reduced lipophilicity . The ethoxy group provides a calculated logP increase of approximately 0.5–0.7 units over the methoxy analog, as inferred from standard Hansch substituent constants [1]. This difference affects both purification (recrystallization behavior) and storage stability.

Physicochemical profile
Cross‑study
Melting point 42–44°C vs. ~30–38°C for methoxy analog; logP ~0.5–0.7 units higher
Simplifies solid handling and purification
Based on class‑level QSAR constants
Physicochemical characterization Solubility profiling Intermediate handling

Intermediate for [³H]Thiomuscimol Radiosynthesis

Methyl-3-ethoxyisothiazole-5-carboxylate is a critical intermediate in the preparation of [³H]thiomuscimol (7c), a specific GABAₐ agonist photoaffinity label . The synthesis employs this compound (3) as the direct precursor to 3-ethoxy-5-hydroxy[³H]2-methyl-3-isothiazole (4c) via sodium borotritide reduction. This transformation enables site-specific tritium incorporation at the 5-position hydroxyl group after subsequent synthetic steps. The compound's role is validated in a peer-reviewed radiochemical synthesis protocol with established yield reproducibility .

Radiosynthesis precursor
Head‑to‑head
Required intermediate for [³H]thiomuscimol; alternatives fail
Enables site‑specific tritium labeling
Validated in radiochemical protocol
Radiolabeling chemistry Tritium incorporation GABAₐ receptor imaging

Reduction Selectivity of 3-Ethoxy Substituent

The 3-ethoxy substituent provides an optimal electronic and steric environment for the sodium borotritide reduction of the 5-carboxylate ester to the corresponding 5-hydroxymethyl intermediate. This transformation is essential in the synthetic pathway to [³H]thiomuscimol . 3-Methoxy analogs exhibit altered reduction rates due to stronger electron-donating effects, potentially leading to over-reduction or side reactions. 3-Chloro analogs introduce electrophilic sites susceptible to nucleophilic displacement by borohydride reagents, compromising reaction selectivity [1].

Reduction selectivity
Class‑level
3‑Ethoxy avoids competing side reactions (vs. 3‑chloro nucleophilic displacement)
Preserves yield and radiochemical purity
Inferred from substituent electronic parameters
Reduction kinetics Substituent electronic effects Synthetic selectivity

Application Scenarios for Methyl-3-ethoxyisothiazole-5-carboxylate


GABAₐ Receptor Probe Synthesis via [³H]Thiomuscimol

Methyl-3-ethoxyisothiazole-5-carboxylate is the requisite intermediate for preparing [³H]thiomuscimol, a high-affinity photoaffinity label for GABAₐ receptors . Procurement is essential for laboratories engaged in GABA receptor mapping, allosteric modulator characterization, or neuropharmacological target validation. The compound enables tritium incorporation at the 5-position of the isothiazole scaffold via sodium borotritide reduction of the methyl ester .

Isothiazole Scaffold Diversification

This compound serves as a versatile building block for generating diverse 3-alkoxyisothiazole-5-carboxylate derivatives. The methyl ester can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the alcohol for further functionalization, or transesterified to other esters for property optimization . The 3-ethoxy substituent provides a balance of lipophilicity and steric bulk suitable for SAR exploration of CNS-targeted isothiazole libraries.

Biocidal and Agrochemical Intermediate

Based on class-level evidence from 3-alkoxyisothiazole patents, methyl-3-ethoxyisothiazole-5-carboxylate may serve as a precursor to 3-ethoxy-substituted isothiazole derivatives with potential microbicidal or herbicidal properties . The compound can be elaborated to 5-carboxamide or 5-thioester derivatives via standard transformations of the methyl ester group, enabling exploration of structure-activity relationships in agrochemical lead optimization.

GABAergic Tool Compound Synthesis

Beyond [³H]thiomuscimol, the compound enables access to non-radiolabeled thiomuscimol analogs for competitive binding assays, electrophysiology studies, and in vivo pharmacology . The methyl ester group can be selectively manipulated while preserving the 3-ethoxyisothiazole core, facilitating the synthesis of fluorescent conjugates, biotinylated probes, or affinity chromatography resins targeting GABAₐ receptor subtypes.

Application
Selection Property
Validation Focus
GABAₐ receptor photoaffinity labeling
3‑Ethoxy‑5‑methyl ester configuration
Reduction selectivity and radiochemical yield
Isothiazole scaffold diversification
Methyl ester handle
Hydrolysis/transesterification compatibility
Agrochemical lead exploration
3‑Ethoxy substitution for SAR
Class‑level bioactivity screening
GABAergic tool compound synthesis
Selective ester manipulation
Assay‑interference review and binding specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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